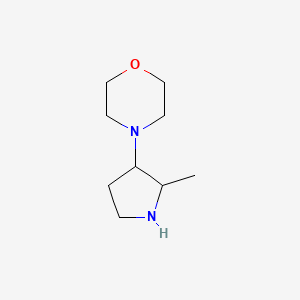

4-(2-Methylpyrrolidin-3-yl)morpholine

Description

4-(2-Methylpyrrolidin-3-yl)morpholine is a heterocyclic compound comprising a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) linked to a 2-methylpyrrolidin-3-yl substituent. These analogs highlight the importance of morpholine-based scaffolds in drug discovery due to their bioavailability and ability to modulate protein targets .

Properties

IUPAC Name |

4-(2-methylpyrrolidin-3-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-8-9(2-3-10-8)11-4-6-12-7-5-11/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIFKQPBVWHIHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpyrrolidin-3-yl)morpholine typically involves the reaction of morpholine with 2-methyl-3-pyrrolidine under specific conditions. One common method involves the use of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . The reaction conditions often include the use of transition metal catalysis to achieve high yields and selectivity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpyrrolidin-3-yl)morpholine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(2-Methylpyrrolidin-3-yl)morpholine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-Methylpyrrolidin-3-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enantioselective proteins, which can lead to different biological profiles depending on the spatial orientation of substituents . This interaction can modulate various biochemical pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 4-(2-Methylpyrrolidin-3-yl)morpholine with morpholine derivatives from the provided evidence, emphasizing structural variations, applications, and research insights.

VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

- Structural Features : Combines morpholine with a thiazole-imidazole moiety substituted with bromine atoms.

- Key Differences : The thiazole-imidazole group introduces aromaticity and halogen-based steric effects, unlike the saturated pyrrolidine in the target compound.

- Applications : Demonstrated selective DNA-binding properties and was studied for modulating androgen receptor (AR) splice variants in cancer research .

- Synthesis Challenges : NMR discrepancies between synthesized batches highlight the sensitivity of brominated heterocycles to structural accuracy .

4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine

- Structural Features: A quinoline core substituted with pyrrolidine and morpholine groups.

4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4)

- Structural Features : Pyrimidine ring with chlorine substituents linked to morpholine.

- Key Differences : The electron-deficient pyrimidine ring contrasts with the electron-rich pyrrolidine in the target compound.

- Applications : Widely utilized in agrochemicals (e.g., herbicides) and pharmaceuticals due to its reactivity in nucleophilic substitution reactions .

Polymorphic Form B of 2-[(3R)-3-methylmorpholin-4-yl]-4-(1-methyl-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine

- Structural Features : A naphthyridine core functionalized with morpholine and pyrazole groups.

- Key Differences : The naphthyridine system enables π-π stacking interactions, while the target compound’s pyrrolidine-morpholine system favors hydrogen bonding.

- Applications : Patented for high-purity polymorphic forms, suggesting utility in solid-state drug formulations .

Data Table: Comparative Analysis of Morpholine Derivatives

Research Implications and Limitations

- Bioactivity : Morpholine-pyrrolidine hybrids may target neurological or metabolic pathways due to their resemblance to bioactive amines.

- Synthetic Complexity : Steric hindrance from the 2-methyl group could complicate synthesis, as seen in VPC-14449’s batch-dependent spectral variations .

- Drug Design : Morpholine’s polarity enhances water solubility, but pyrrolidine’s hydrophobicity may require balancing for optimal pharmacokinetics.

Biological Activity

4-(2-Methylpyrrolidin-3-yl)morpholine is a chemical compound with significant potential in various biological applications. With the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol, this compound has garnered attention for its unique structural characteristics and biological interactions. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with 2-methyl-3-pyrrolidine. This process can be optimized for industrial production through continuous flow reactors and advanced purification techniques to enhance yield and purity.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes or receptors. The compound's binding affinity to these targets can lead to various biological effects, including modulation of enzymatic activity and influence on signaling pathways.

Antimicrobial Properties

Research has indicated that derivatives of morpholine compounds exhibit significant antimicrobial activity. For instance, similar compounds have shown efficacy against various bacterial strains and fungi, including Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values for related compounds suggest a promising spectrum of activity:

| Compound | Target Organism | MIC (µg/ml) |

|---|---|---|

| J2 | Candida albicans | 49.6 |

| Candida crusei | 36.8 | |

| Candida parapsilosis | 37.57 | |

| A4 | Candida glabrata | 78.09 |

These findings highlight the potential of this compound as an effective antimicrobial agent, warranting further investigation into its mechanisms and applications .

Case Study 1: Antifungal Activity

In a study examining the antifungal properties of morpholine derivatives, researchers synthesized several compounds and tested their efficacy against fungal strains. The results demonstrated that certain derivatives had comparable activity to established antifungal treatments, suggesting that this compound could be developed into a novel antifungal agent .

Case Study 2: Antimicrobial Spectrum

Another study focused on the antimicrobial spectrum of similar morpholine derivatives found that compounds exhibited potent activity against both gram-positive and gram-negative bacteria. The study indicated that modifications in the chemical structure significantly influenced biological activity, which could be applicable to optimizing this compound for enhanced efficacy against specific pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.